molecular formula C15H14INO2 B3743505 N-(2-iodophenyl)-2-(4-methoxyphenyl)acetamide

N-(2-iodophenyl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B3743505
M. Wt: 367.18 g/mol
InChI Key: UROCMYFIMMRPLL-UHFFFAOYSA-N
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Description

N-(2-iodophenyl)-2-(4-methoxyphenyl)acetamide is an organic compound characterized by the presence of an iodine atom on the phenyl ring and a methoxy group on another phenyl ring

Properties

IUPAC Name

N-(2-iodophenyl)-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14INO2/c1-19-12-8-6-11(7-9-12)10-15(18)17-14-5-3-2-4-13(14)16/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UROCMYFIMMRPLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-iodophenyl)-2-(4-methoxyphenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-iodoaniline and 4-methoxybenzyl chloride.

    Formation of Intermediate: The 2-iodoaniline reacts with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate to form an intermediate.

    Acetylation: The intermediate is then acetylated using acetic anhydride to yield this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Substitution Reactions: The iodine atom on the phenyl ring can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the methoxy group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted products can be formed.

    Oxidation Products: Oxidation of the methoxy group can lead to the formation of aldehydes or carboxylic acids.

    Reduction Products: Reduction can yield alcohols or amines.

Scientific Research Applications

N-(2-iodophenyl)-2-(4-methoxyphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It may be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industrial Applications: Potential use in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-iodophenyl)-2-(4-methoxyphenyl)acetamide depends on its specific application:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to the active site or allosteric sites, thereby affecting the enzyme’s activity.

    Receptor Binding: It can interact with specific receptors in biological systems, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

    N-(2-bromophenyl)-2-(4-methoxyphenyl)acetamide: Similar structure but with a bromine atom instead of iodine.

    N-(2-chlorophenyl)-2-(4-methoxyphenyl)acetamide: Contains a chlorine atom instead of iodine.

    N-(2-fluorophenyl)-2-(4-methoxyphenyl)acetamide: Contains a fluorine atom instead of iodine.

Uniqueness:

    Iodine Atom: The presence of the iodine atom in N-(2-iodophenyl)-2-(4-methoxyphenyl)acetamide makes it more reactive in nucleophilic substitution reactions compared to its bromine, chlorine, or fluorine counterparts.

    Methoxy Group: The methoxy group can influence the compound’s electronic properties and reactivity, making it distinct from similar compounds without this group.

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-iodophenyl)-2-(4-methoxyphenyl)acetamide
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N-(2-iodophenyl)-2-(4-methoxyphenyl)acetamide

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